molecular formula C12H16O2 B1344188 6-Phenoxyhexanal CAS No. 19790-63-7

6-Phenoxyhexanal

Cat. No.: B1344188
CAS No.: 19790-63-7
M. Wt: 192.25 g/mol
InChI Key: GRIZYJVXLJZHDV-UHFFFAOYSA-N
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Description

6-Phenoxyhexanal: is an organic compound with the molecular formula C12H16O2 It is characterized by a phenoxy group attached to a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenoxyhexanal can be synthesized through several methods. One common approach involves the reaction of phenol with 6-bromohexanal in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Phenol+6-BromohexanalK2CO3,DMFThis compound\text{Phenol} + \text{6-Bromohexanal} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Phenol+6-BromohexanalK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyhexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form using oxidizing agents like .

    Reduction: Reduction of this compound can yield using reducing agents such as .

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like or under controlled conditions.

Major Products:

    Oxidation: 6-Phenoxyhexanoic acid.

    Reduction: 6-Phenoxyhexanol.

    Substitution: Various substituted phenoxyhexanal derivatives.

Scientific Research Applications

6-Phenoxyhexanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenoxyhexanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors , modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Phenoxyhexanoic acid
  • 6-Phenoxyhexanol
  • Phenoxyethanol

Comparison: 6-Phenoxyhexanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs like 6-Phenoxyhexanoic acid (carboxylic acid) and 6-Phenoxyhexanol (alcohol). This aldehyde group allows for specific reactions such as oxidation to acids and reduction to alcohols, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-phenoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-10H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZYJVXLJZHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625515
Record name 6-Phenoxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-63-7
Record name 6-Phenoxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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